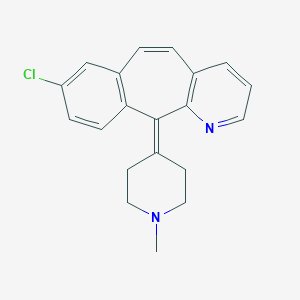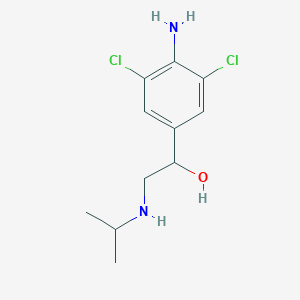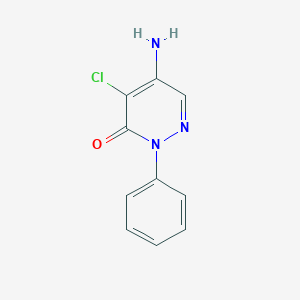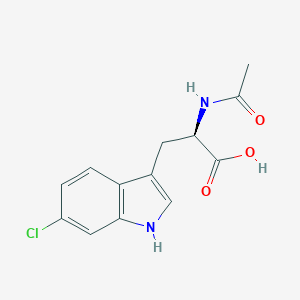
N-Acetyl-6-Chlor-D-Tryptophan
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Acetyl-6-chloro-D-tryptophan and related derivatives often involves steps such as nitration, hydrogenation, diazotization, and reaction with cuprous chloride starting from D-tryptophan. These methods have been developed to achieve high purity and yield of the target compound. A notable synthesis approach includes the conversion of D-tryptophan to 6-chloro-D-tryptophan by nitration, followed by hydrogenation and diazotization, ultimately reacting with cuprous chloride (Moriya, Hagio, & Yoneda, 1975).
Molecular Structure Analysis
The molecular structure of N-Acetyl-6-chloro-D-tryptophan is characterized by the presence of an acetyl group attached to the nitrogen atom of the indole moiety and a chlorine atom at the 6th position. This structural modification imparts unique chemical properties to the molecule, influencing its reactivity and interaction with various biological targets.
Chemical Reactions and Properties
N-Acetyl-6-chloro-D-tryptophan participates in various chemical reactions, including electrophilic aromatic substitution, owing to the presence of the chloro group, which makes the indole ring more reactive towards nucleophilic attack. The acetyl group also plays a crucial role in modulating the molecule's overall reactivity and solubility (Gebler, Woodside, & Poulter, 1992).
Wissenschaftliche Forschungsanwendungen
Bioherstellung von Tryptophan-Derivaten
N-Acetyl-6-Chlor-D-Tryptophan ist ein wertvoller Vorläufer bei der Bioherstellung verschiedener Tryptophan-Derivate. Diese Derivate werden durch Stoffwechselwege hergestellt, an denen Organismen wie Escherichia coli und Corynebacterium glutamicum beteiligt sind. Sie haben bedeutende Anwendungen in der chemischen, Lebensmittel-, Polymer- und pharmazeutischen Industrie .
Enantiomere Trennung und pharmazeutische Chemie
Diese Verbindung spielt eine entscheidende Rolle in den Prozessen der enantiomeren Trennung, die für die Beurteilung der optischen Reinheit synthetisierter Arzneimittel unerlässlich ist. Ihre einzigartige Bioaktivität macht sie zu einem Vorläufer für verschiedene bioaktive Verbindungen in der pharmazeutischen Chemie und trägt zur Entwicklung neuer Medikamente und Therapien bei .
Minderung der Oxidation in Biotherapeutika
In therapeutischen Antikörperformulierungen kann this compound verwendet werden, um die Oxidation anfälliger Tryptophanreste zu reduzieren. Dies ist entscheidend, um die Stabilität und Wirksamkeit von Biotherapeutika-Formulierungen während der Herstellung und Lagerung zu erhalten .
Neurotransmitter-Synthese
Die Verbindung ist an der Biosynthese von Neurotransmittern beteiligt. So kann sie beispielsweise in Serotonin umgewandelt werden, ein Schlüssel-Neurotransmitter bei der Regulierung von Stimmung, Schlaf und anderen Funktionen .
Melatonin-Produktion
This compound könnte Teil des biochemischen Weges sein, der zur Produktion von Melatonin führt, das für die Regulierung des Schlaf-Wach-Zyklus und anderer zirkadianer Rhythmen unerlässlich ist .
Landwirtschaftliche Anwendungen
Als Derivat von Tryptophan kann es auch in der Landwirtschaft Anwendung finden, insbesondere bei der Synthese von Pflanzenhormonen wie Indol-3-Essigsäure, die eine Rolle beim Pflanzenwachstum und der -entwicklung spielt .
Wirkmechanismus
Target of Action
N-Acetyl-6-chloro-D-tryptophan is a derivative of 6-Chlorotryptophan It’s known that indole derivatives, which include tryptophan derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities
Biochemical Pathways
It’s known that tryptophan derivatives are produced in the tryptophan metabolic pathway . This pathway involves the synthesis of various aromatic compounds, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . These compounds have wide applications in the chemical, food, polymer, and pharmaceutical industry .
Result of Action
It’s known that indole derivatives, including tryptophan derivatives, possess various biological activities . These activities could potentially result in a range of molecular and cellular effects, depending on the specific targets and pathways involved.
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLMWFCLWYOLIO-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512178 | |
| Record name | N-Acetyl-6-chloro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56777-76-5 | |
| Record name | N-Acetyl-6-chloro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




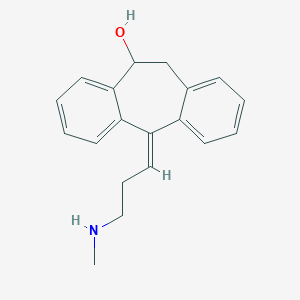
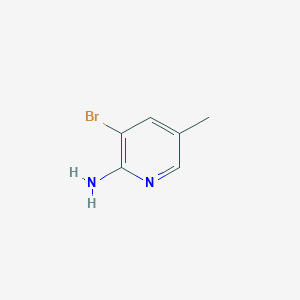

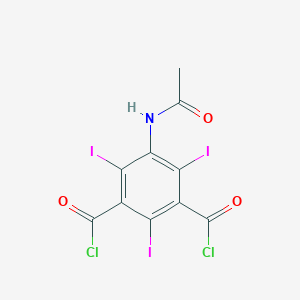
![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)
